molecular formula C8H18N2O2 B8063825 1,2-Di-tert-butyldiazene 1,2-dioxide

1,2-Di-tert-butyldiazene 1,2-dioxide

Cat. No.: B8063825
M. Wt: 174.24 g/mol
InChI Key: DELAFNBNYCWLAW-UHFFFAOYSA-N
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Description

1,2-Di-tert-butyldiazene 1,2-dioxide is an organic compound with the molecular formula C8H18N2O2. It is a diazene derivative, characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the diazene moiety. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-tert-butyldiazene 1,2-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,2-di-tert-butylhydrazine using an oxidizing agent such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired diazene dioxide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butyldiazene 1,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex nitrogen-oxygen species.

    Reduction: It can be reduced back to 1,2-di-tert-butylhydrazine under suitable conditions.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides, catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

    Oxidation: Higher nitrogen-oxygen compounds.

    Reduction: 1,2-di-tert-butylhydrazine.

    Substitution: Various substituted diazene dioxides depending on the nucleophile used.

Scientific Research Applications

1,2-Di-tert-butyldiazene 1,2-dioxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its stable diazene structure.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,2-di-tert-butyldiazene 1,2-dioxide involves its ability to undergo redox reactions, which can lead to the formation of reactive nitrogen species. These species can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific context and conditions of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-tert-butylhydrazine: The reduced form of 1,2-di-tert-butyldiazene 1,2-dioxide.

    Di-tert-butyl azodicarboxylate: Another diazene derivative with different substituents.

    Azobisisobutyronitrile (AIBN): A commonly used azo compound in radical initiations.

Uniqueness

This compound is unique due to its stability and the presence of tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in applications where controlled reactivity and stability are desired.

Properties

IUPAC Name

2,4-ditert-butyl-1,3,2,4-dioxadiazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-7(2,3)9-11-10(12-9)8(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELAFNBNYCWLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1ON(O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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